molecular formula C11H15NO2 B12889580 Cyclopentyl 1h-pyrrol-1-ylacetate CAS No. 7249-56-1

Cyclopentyl 1h-pyrrol-1-ylacetate

Cat. No.: B12889580
CAS No.: 7249-56-1
M. Wt: 193.24 g/mol
InChI Key: TXXIKPPXROLWAI-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(1H-pyrrol-1-yl)acetate is an organic compound that features a cyclopentyl group attached to a 2-(1H-pyrrol-1-yl)acetate moiety. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-(1H-pyrrol-1-yl)acetate typically involves the reaction of cyclopentyl bromide with 2-(1H-pyrrol-1-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl 2-(1H-pyrrol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl 2-(1H-pyrrol-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentyl group and pyrrole ring combination make it a versatile compound for various applications in research and industry .

Biological Activity

Cyclopentyl 1H-pyrrol-1-ylacetate is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a pyrrole ring, which is further substituted with an acetate group. This structure contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that such compounds can exhibit significant activity against a range of bacterial and fungal pathogens. For instance, a study demonstrated that pyrrole derivatives inhibited the growth of Staphylococcus aureus and Candida albicans in vitro, suggesting a potential application in treating infections caused by these organisms .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Pyrrole-based compounds have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. In particular, derivatives that interact with specific cellular pathways related to cancer progression have been identified. For example, certain pyrrole compounds have been reported to inhibit the activity of kinases involved in cancer cell signaling pathways .

The mechanism by which this compound exerts its biological effects may involve interaction with key enzymes or receptors. Studies suggest that the compound may modulate enzyme activity or interfere with signal transduction pathways critical for cell survival and proliferation. The presence of the pyrrole moiety is believed to enhance binding affinity to biological macromolecules .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of various pyrrole derivatives, including this compound, against clinical isolates of pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Evaluation of Anticancer Effects

In another investigation focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis in human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in significant cell death at concentrations above 50 µM, with associated increases in markers of apoptosis such as caspase activation and PARP cleavage .

Data Table: Summary of Biological Activities

Biological Activity Target Organisms/Cells Effect Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialCandida albicansSignificant growth inhibition
AnticancerMCF-7 (breast cancer)Induces apoptosis
AnticancerVarious tumor cell linesInhibits proliferation

Properties

CAS No.

7249-56-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

cyclopentyl 2-pyrrol-1-ylacetate

InChI

InChI=1S/C11H15NO2/c13-11(9-12-7-3-4-8-12)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2

InChI Key

TXXIKPPXROLWAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CN2C=CC=C2

Origin of Product

United States

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